Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate (CAS 947763-55-5; molecular formula C21H22N2O6; molecular weight 398.41 g/mol) is a synthetic quinoline–pyridine hybrid compound supplied as a research-grade chemical building block. It features a 7-ethoxy-6-methoxyquinoline core linked via an ether bridge to a 3-methoxy-2-methyl acetate pyridine moiety—a scaffold architecture shared with multiple known kinase inhibitor chemotypes, including c-Met, PIM-1/2, and PDGFR inhibitors.

Molecular Formula C21H22N2O6
Molecular Weight 398.4 g/mol
Cat. No. B12089321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate
Molecular FormulaC21H22N2O6
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=NC=CC(=C2C=C1OC)OC3=CC(=C(N=C3)CC(=O)OC)OC
InChIInChI=1S/C21H22N2O6/c1-5-28-20-10-15-14(9-19(20)26-3)17(6-7-22-15)29-13-8-18(25-2)16(23-12-13)11-21(24)27-4/h6-10,12H,5,11H2,1-4H3
InChIKeyWIKFPLHUSLAYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate: A Specialized Quinoline–Pyridine Hybrid Building Block for Kinase-Targeted Medicinal Chemistry


Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate (CAS 947763-55-5; molecular formula C21H22N2O6; molecular weight 398.41 g/mol) is a synthetic quinoline–pyridine hybrid compound supplied as a research-grade chemical building block . It features a 7-ethoxy-6-methoxyquinoline core linked via an ether bridge to a 3-methoxy-2-methyl acetate pyridine moiety—a scaffold architecture shared with multiple known kinase inhibitor chemotypes, including c-Met, PIM-1/2, and PDGFR inhibitors [1]. The compound is commercially available from multiple vendors at standard purities of 95–98% with batch-specific QC documentation (NMR, HPLC, GC) . Critically, no peer-reviewed primary biological activity data (enzyme IC50, cellular GI50, or in vivo efficacy) are publicly available for this specific compound as of the search date; all therapeutic-class inferences are drawn from structurally analogous quinoline–pyridine hybrids with published quantitative activity profiles [1][2].

Quinoline–pyridine hybrid building block with an underexplored 7-ethoxy-6-methoxy substitution pattern, distinct from common dimethoxy or monomethoxy analogs.
Methyl acetate handle at the pyridine 2-position supports rapid derivatization to acids, amides, and alcohols for focused kinase-targeted library synthesis.
No primary biological activity data exist; compound serves as a novel scaffold probe requiring primary kinase panel screening before use in SAR campaigns.
Supplied with batch-specific NMR, HPLC, and GC documentation; multi-vendor availability supports supply-chain continuity for medicinal chemistry programs.

Why Generic Substitution Within the Quinoline–Pyridine Hybrid Class Is Not a Viable Procurement Strategy for CAS 947763-55-5


Within the quinoline–pyridine hybrid chemotype, even a single alkoxy substituent change on the quinoline core can dramatically shift kinase selectivity, cellular potency, and metabolic stability [1]. Published SAR for the 6,7-disubstituted quinoline series demonstrates that replacing a 6,7-dimethoxy pattern with a 7-alkoxy-6-methoxy arrangement alters c-Met inhibitory potency by orders of magnitude: AMG 458 (7-methoxyquinoline core) achieves a c-Met Ki of 1.2 nM, whereas close analogs with alternative 7-substituents exhibit IC50 shifts exceeding 100-fold [1]. In the PIM-1/2 kinase inhibitor series, pyridine–quinoline hybrids with identical core scaffolds but different quinoline substituents (chloro, morpholino, piperidino) show PIM-1 IC50 values spanning from sub-micromolar to >10 μM [2]. The target compound's unique 7-ethoxy-6-methoxy quinoline substitution pattern—distinct from the more common 6,7-dimethoxy or 7-methoxy-only variants—means that biological activity, solubility, and metabolic behavior cannot be extrapolated from class-level data. Substituting this compound with a generic quinoline–pyridine analog without confirmatory testing introduces unquantifiable risk into assay reproducibility and SAR continuity, particularly in kinase profiling campaigns where subtle structural perturbations are known to alter target engagement profiles [2].

7‑alkoxy substitution shifts kinase selectivity Replacing the 7‑ethoxy‑6‑methoxy pattern with a 7‑methoxy‑only analog may alter hinge‑region hydrogen bonding; published SAR shows IC50 shifts exceeding 100‑fold for analogous c‑Met inhibitors. Generic analog selection without confirmatory profiling may not reproduce target‑engagement profiles.
Physicochemical profile may not transfer The additional 6‑methoxy and extended 7‑alkoxy chain in the target compound predict a lipophilicity increase of ~+0.5 log units versus the monomethoxy analog, potentially affecting solubility‑limited assay performance and non‑specific binding. Property assumptions cannot be extrapolated from class‑level data.
Absence of baseline kinase data for target compound Class‑level kinase inhibition patterns (PIM‑1, c‑Met) are derived from analogs with distinct quinoline substituents; the target compound occupies an untested SAR vector. Direct substitution for a characterized inhibitor introduces unquantifiable risk in pathway‑response or selectivity‑panel studies.

Quantitative Differentiation Evidence for Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate Against Closest Analogs


Structural Differentiation: 7-Ethoxy-6-Methoxy Substitution Pattern vs. the 7-Methoxy-Only Analog CAS 947763-36-2

The target compound (CAS 947763-55-5) possesses a 7-ethoxy-6-methoxy substitution on the quinoline ring, whereas the closest commercially available analog, Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate (CAS 947763-36-2), carries only a single 7-methoxy group with no substituent at position 6 . This structural difference introduces an additional hydrogen-bond acceptor (the 6-methoxy oxygen) and increases the molecular weight by 44.05 g/mol (398.41 vs. 354.36 g/mol), altering both the compound's polar surface area and its potential for hinge-region interactions in kinase ATP-binding pockets—a critical determinant of kinase inhibitor potency and selectivity [1].

Substitution pattern
Head‑to‑head
Target: 7‑ethoxy‑6‑methoxyquinoline (MW 398.41). Comparator (CAS 947763‑36‑2): 7‑methoxy only (MW 354.36). ΔMW +44.05 g/mol; additional hydrogen‑bond acceptor and extended alkoxy chain.
Structure may alter kinase hinge‑region binding mode versus simpler 7‑methoxy analog.
Based on vendor‑reported SMILES and CAS data; no co‑crystal structures available.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Vendor Batch Quality Documentation: Comparable or Superior Supply Chain Traceability to Closest Analog

Both the target compound (CAS 947763-55-5, Bidepharm Cat. BD269919) and its closest analog (CAS 947763-36-2, Bidepharm Cat. BD269916) are supplied with standard purity ≥95% and batch-specific QC documentation including NMR, HPLC, and GC . The target compound is additionally available from Leyan (Cat. 1806536) at 98% purity, providing a second independent supply source with distinct QC lot traceability .

Supply traceability
Head‑to‑head
Both compounds offer ≥2 independent vendors (95–98% purity) with NMR/HPLC/GC QC. Target compound: Bidepharm BD269919, Leyan 1806536. No significant purity differential.
Multi‑vendor supply may reduce single‑source procurement risk.
Vendor specifications as of May 2026; verify current lot‑specific COA before purchase.
Quality Control Procurement Analytical Chemistry

Predicted Lipophilicity Shift (clogP) Relative to the 7-Methoxy Analog: Implications for Assay Solubility and Membrane Permeability

The replacement of the 7-methoxy group (comparator CAS 947763-36-2) with a 7-ethoxy group (target compound CAS 947763-55-5) adds one methylene unit to the alkoxy chain, which is predicted to increase lipophilicity by approximately +0.5 log units based on established fragment-based clogP contribution values for aromatic alkoxy substituents [1]. Additionally, the presence of the extra 6-methoxy group in the target compound contributes a polar oxygen atom that partially offsets the lipophilicity gain. The net predicted effect is a modest increase in clogP relative to the 7-methoxy-only analog, translating to potentially reduced aqueous solubility but enhanced passive membrane permeability—a trade-off well-documented in quinoline-based kinase inhibitor optimization programs [2]. However, experimental clogP and solubility values are not available for either compound; this evidence is based on computational fragment-additivity principles applied to published quinoline SAR [2].

Lipophilicity shift
Class‑level
Estimated ΔclogP ≈ +0.5 (fragment‑additivity for 7‑ethoxy vs. 7‑methoxy, partially offset by additional 6‑methoxy). Target compound has 2 more rotatable bonds and H‑bond acceptors.
May impact assay solubility and non‑specific binding; different DMSO stock preparation may be required.
No experimental logP or solubility data; estimate based on computational fragment contributions.
Physicochemical Profiling ADME Solubility

Class-Level Kinase Inhibitory Potential: Scaffold Validation via Published Quinoline–Pyridine PIM-1 and c-Met Inhibitors

Although no direct kinase inhibition data exist for the target compound, its quinoline–pyridine hybrid scaffold is validated across multiple kinase targets in the published literature. The most potent quinoline–pyridine hybrid c-Met inhibitor, AMG 458, achieves a Ki of 1.2 nM against human c-Met with >350-fold selectivity over VEGFR2, utilizing a 7-methoxyquinolin-4-yloxy-pyridine core architecture [1]. In the PIM-1/2 series, compound 5b (a quinoline–pyridine hybrid) exhibits PIM-1 IC50 of 1.31 μM and PIM-2 IC50 of 0.67 μM as a competitive inhibitor [2]. Critically, the target compound's 7-ethoxy-6-methoxy quinoline substitution is more sterically demanding and electronically distinct from the 7-methoxy-only or 6,7-dimethoxy scaffolds used in these reference compounds; SAR from both the c-Met and PIM-1 series demonstrates that quinoline 6- and 7-position substituents are primary determinants of kinase selectivity and potency [1][2][3]. The target compound occupies an unexplored region of this SAR landscape and should be treated as a novel probe rather than a direct surrogate for any published reference inhibitor.

Kinase activity context
Class‑level
No target compound data. Analog AMG 458 (7‑methoxy core) c‑Met Ki = 1.2 nM; analog 5b PIM‑2 IC50 = 0.67 μM. All active analogs bear different quinoline 6,7‑substitution.
Scaffold validation only; target compound represents untested SAR vector and should be profiled de novo.
Published enzymatic assays; direct potency transfer is not supported by current SAR.
Kinase Inhibition PIM-1 c-Met Oncology

Synthetic Tractability and Scaffold Versatility: Methyl Acetate Handle Enables Downstream Diversification

The target compound features a methyl acetate moiety at the pyridine 2-position, which serves as a versatile synthetic handle for further derivatization. This ester functionality can be hydrolyzed to the corresponding carboxylic acid, converted to amides, reduced to the alcohol, or transesterified—enabling rapid generation of analog libraries from a single advanced intermediate . In contrast, the closest analog (CAS 947763-36-2) also carries a methyl acetate group, offering identical synthetic versatility; however, the target compound's distinct quinoline substitution pattern means that any downstream SAR exploration will probe a different chemical space, effectively doubling the accessible diversity when both compounds are used in parallel . No published synthetic yields or experimental procedures specific to this compound were identified; the synthetic tractability assessment is based on the well-precedented reactivity of quinoline ethers and aryl acetate esters under standard laboratory conditions .

Synthetic versatility
Class‑level
Methyl acetate handle at pyridine 2‑position enables hydrolysis, amidation, reduction, and transesterification. Analog CAS 947763‑36‑2 shares identical handle reactivity.
Supports rapid library diversification from a common advanced intermediate.
Assessment based on standard reactivity; no compound‑specific synthetic protocols published.
Synthetic Chemistry Compound Library Design Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate (CAS 947763-55-5)


Kinase Inhibitor Lead Discovery: Novelty-Driven SAR Exploration of the 7-Ethoxy-6-Methoxy Quinoline Vector

For medicinal chemistry programs targeting c-Met, PIM-1/2, PDGFR, or other kinases for which quinoline–pyridine hybrids have established inhibitory activity, this compound provides an underexplored 7-ethoxy-6-methoxy substitution pattern that is structurally distinct from the saturated 6,7-dimethoxy chemical space. As demonstrated by the c-Met inhibitor AMG 458 (Ki = 1.2 nM) and PIM-1 inhibitor 5b (IC50 = 1.31 μM), the quinoline 6- and 7-position substituents are primary determinants of kinase selectivity [1]. Using this compound as a scaffold for focused library synthesis via the methyl acetate handle may yield inhibitors with selectivity profiles not achievable with 6,7-dimethoxy or 7-methoxy-only variants. However, users must anticipate that no baseline kinase inhibition data are available and should plan primary screening accordingly.

Parallel Chemical Library Diversification Using Two Orthogonal Quinoline Scaffolds

Procuring both CAS 947763-55-5 (7-ethoxy-6-methoxyquinoline scaffold) and CAS 947763-36-2 (7-methoxyquinoline scaffold) in parallel enables systematic exploration of the 6- and 7-position SAR within a single chemical series. Both compounds share an identical pyridine methyl acetate handle for downstream derivatization (hydrolysis, amidation, reduction), allowing identical synthetic protocols to be applied across both scaffolds . The predicted ~+0.5 log unit lipophilicity difference between the two compounds [1] may translate to measurably different solubility and permeability profiles in cellular assays, providing additional differentiation beyond target potency alone. This parallel procurement strategy maximizes the chemical diversity accessible from a single synthetic workflow.

Probe Compound for Kinase Selectivity Panels: Profiling a Novel Chemotype Against the Kinome

The target compound's 7-ethoxy-6-methoxyquinoline scaffold represents a chemotype not represented among the ~40 known quinoline-based clinical kinase inhibitors (e.g., cabozantinib, tivozanib, lenvatinib, all of which employ 6,7-dimethoxy or halogenated quinoline cores) . Submitting this compound to commercial kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoveRx KINOMEscan) could reveal unique target engagement patterns distinct from existing clinical and tool compounds. The absence of published selectivity data for this specific chemotype is a scientific opportunity rather than a limitation—provided the screening is conducted with appropriate positive controls (e.g., staurosporine) and the results are interpreted in the context of the compound's unvalidated starting point.

Advanced Synthetic Intermediate for Proprietary Lead Optimization Programs

For pharmaceutical R&D organizations building proprietary kinase inhibitor pipelines, the methyl acetate functionality at the pyridine 2-position provides a direct path to carboxylic acid, primary amide, substituted amide, hydroxymethyl, and other derivatives without requiring de novo construction of the quinoline–pyridine ether linkage . This synthetic efficiency is particularly valuable in lead optimization campaigns where rapid analog generation from a common late-stage intermediate is rate-limiting. The compound's availability from multiple vendors (Bidepharm Cat. BD269919 at 95+% purity; Leyan Cat. 1806536 at 98% purity) with batch-specific QC documentation (NMR, HPLC, GC) ensures reproducibility across synthetic campaigns [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Underexplored 7‑ethoxy‑6‑methoxy quinoline scaffold
Primary kinase panel screening against target kinases (c‑Met, PIM‑1/2, PDGFR)
Parallel scaffold diversification
Two orthogonal quinoline substitution patterns with identical synthetic handle
Comparative solubility and cellular permeability profiling
Kinase selectivity panel profiling
Novel chemotype distinct from clinical quinoline‑based kinase inhibitors
Wide‑panel kinase selectivity with appropriate positive controls
Advanced synthetic intermediate
Methyl acetate handle for rapid lead optimization
Multi‑vendor QC reproducibility and batch‑to‑batch consistency
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